molecular formula C14H12N4O B14621006 2H-Tetrazole, 2-(4-methoxyphenyl)-5-phenyl- CAS No. 60636-95-5

2H-Tetrazole, 2-(4-methoxyphenyl)-5-phenyl-

Cat. No.: B14621006
CAS No.: 60636-95-5
M. Wt: 252.27 g/mol
InChI Key: AASNETFLUSPAID-UHFFFAOYSA-N
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Description

2H-Tetrazole, 2-(4-methoxyphenyl)-5-phenyl- is a compound belonging to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This specific compound is characterized by the presence of a methoxyphenyl group and a phenyl group attached to the tetrazole ring. Tetrazoles are known for their stability and versatility, making them valuable in various fields such as medicinal chemistry, material science, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Tetrazole, 2-(4-methoxyphenyl)-5-phenyl- typically involves the reaction of 4-methoxyphenylhydrazine with phenyl isocyanate, followed by cyclization to form the tetrazole ring. The reaction is usually carried out under mild conditions, such as room temperature, and may require the use of catalysts to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to ensure high yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2H-Tetrazole, 2-(4-methoxyphenyl)-5-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but generally involve controlled temperatures and the use of solvents such as dimethyl sulfoxide .

Major Products Formed

The major products formed from these reactions include various substituted tetrazoles, oxides, and reduced nitrogen heterocycles. These products can have different properties and applications depending on the nature of the substituents .

Scientific Research Applications

2H-Tetrazole, 2-(4-methoxyphenyl)-5-phenyl- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Employed in bioorthogonal chemistry for labeling biomolecules and nucleic acids.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly for its stability and ability to interact with biological targets.

    Industry: Utilized in material science for the development of fluorescent probes and sensors

Mechanism of Action

The mechanism of action of 2H-Tetrazole, 2-(4-methoxyphenyl)-5-phenyl- involves its ability to interact with various molecular targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions enable the compound to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2H-Tetrazole, 5-(4-methoxyphenyl)-2-phenyl-
  • 2H-Tetrazole, 5-(4-methoxyphenyl)-2-(2,3,3-triiodo-2-propenyl)-
  • 2H-Tetrazole-5-carboxamide, N-[2-(4-methoxyphenyl)-4-thiazolyl]

Uniqueness

2H-Tetrazole, 2-(4-methoxyphenyl)-5-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methoxyphenyl and phenyl groups enhances its stability and reactivity, making it suitable for a wide range of applications in different fields .

Properties

CAS No.

60636-95-5

Molecular Formula

C14H12N4O

Molecular Weight

252.27 g/mol

IUPAC Name

2-(4-methoxyphenyl)-5-phenyltetrazole

InChI

InChI=1S/C14H12N4O/c1-19-13-9-7-12(8-10-13)18-16-14(15-17-18)11-5-3-2-4-6-11/h2-10H,1H3

InChI Key

AASNETFLUSPAID-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2N=C(N=N2)C3=CC=CC=C3

Origin of Product

United States

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